molecular formula C12H9NS B12868521 [4-(2-Thienyl)phenyl]acetonitrile

[4-(2-Thienyl)phenyl]acetonitrile

Cat. No.: B12868521
M. Wt: 199.27 g/mol
InChI Key: PDXABPWXCLRAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Thienyl)phenyl]acetonitrile is a nitrile derivative featuring a phenyl group substituted with a 2-thienyl moiety at the para position. The incorporation of the thienyl group, a sulfur-containing heterocycle, introduces unique electronic and steric properties compared to purely aromatic or aliphatic substituents.

Properties

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(4-thiophen-2-ylphenyl)acetonitrile

InChI

InChI=1S/C12H9NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2

InChI Key

PDXABPWXCLRAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Thienyl)phenyl]acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with 2-thiophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for [4-(2-Thienyl)phenyl]acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Thienyl)phenyl]acetonitrile can undergo oxidation reactions, particularly at the thienyl ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitrile group in [4-(2-Thienyl)phenyl]acetonitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties
Research indicates that derivatives of [4-(2-Thienyl)phenyl]acetonitrile exhibit significant anti-inflammatory effects. For instance, compounds similar to [4-(3-thienyl)phenyl]acetonitrile have shown efficacy in reducing carrageenan-induced edema in animal models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity
Studies have demonstrated that thienyl-containing compounds can inhibit the proliferation of cancer cells. A case study highlighted the synthesis of [4-(2-Thienyl)phenyl]acetonitrile derivatives that displayed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Organic Synthesis

Building Block in Synthesis
[4-(2-Thienyl)phenyl]acetonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of more complex molecules. For example, it can be used to synthesize other thienyl derivatives through nucleophilic substitution reactions .

Materials Science

Conductive Polymers
The incorporation of thienyl groups into polymeric materials enhances their electrical conductivity. Research has focused on developing conductive polymers using [4-(2-Thienyl)phenyl]acetonitrile as a precursor, leading to materials with potential applications in organic electronics and sensors .

Case Study 1: Anti-Inflammatory Activity

  • Objective : Evaluate the anti-inflammatory effects of [4-(2-Thienyl)phenyl]acetonitrile derivatives.
  • Methodology : In vivo studies on rat models using carrageenan-induced edema.
  • Results : The compounds exhibited a reduction in edema comparable to established anti-inflammatory drugs.

Case Study 2: Anticancer Properties

  • Objective : Assess the cytotoxicity of synthesized thienyl derivatives.
  • Methodology : Cell viability assays on human cancer cell lines.
  • Results : Notable inhibition of cell proliferation was observed, with IC50 values indicating promising anticancer activity.

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnti-inflammatory agentsSignificant reduction in edema in animal models
Organic SynthesisBuilding block for complex moleculesVersatile reactivity leading to diverse derivatives
Materials ScienceConductive polymersEnhanced electrical properties for electronic applications

Mechanism of Action

The mechanism of action of [4-(2-Thienyl)phenyl]acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the nitrile carbon, increasing reactivity in nucleophilic additions .
  • Hydroxyl groups improve solubility in polar solvents and contribute to antimicrobial activity .
  • The chloroacetyl group in 2-(4-(2-Chloroacetyl)phenyl)acetonitrile enables further functionalization, making it a versatile intermediate in synthesis .

Heterocyclic Acetonitrile Derivatives

The replacement of phenyl with heterocycles alters bioactivity and electronic properties:

Compound Name Heterocycle/Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
[4-(2-Thienyl)phenyl]acetonitrile 2-Thienyl (para) C₁₂H₉NS 199.27 Enhanced π-π stacking and metabolic stability
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile Thiazole (linked to methylphenyl) C₁₂H₁₀N₂S 214.29 Not reported
2-((4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl)sulfanyl)acetonitrile Thienylvinyl-pyrimidine C₁₂H₉N₃S₂ 259.35 Potential applications in photovoltaics

Key Observations :

  • The thienyl group in [4-(2-Thienyl)phenyl]acetonitrile enhances electron density, improving interactions with biological targets compared to phenyl analogues .
  • Thiazole-containing derivatives (e.g., 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile) exhibit structural rigidity, which may influence binding specificity in drug design .
  • Extended conjugated systems, such as the thienylvinyl-pyrimidine moiety, show promise in materials science due to tunable electronic properties .

Bioisosteric Effects and Bioactivity

The substitution of phenyl with thienyl (a bioisostere) can modulate bioactivity:

  • Steric Considerations : The smaller size of thienyl compared to substituted phenyl groups (e.g., nitro- or chloro-substituted) may reduce steric hindrance in target binding pockets .
  • Metabolic Stability : Sulfur in the thienyl ring can resist oxidative metabolism, extending the half-life of drug candidates .

Biological Activity

[4-(2-Thienyl)phenyl]acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, supported by data tables and case studies.

Synthesis of [4-(2-Thienyl)phenyl]acetonitrile

The synthesis of [4-(2-Thienyl)phenyl]acetonitrile typically involves the reaction of 4-(2-thienyl)benzaldehyde with acetonitrile under specific conditions. Various synthetic routes have been explored to optimize yield and purity, often employing catalysts to enhance the reaction efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including [4-(2-Thienyl)phenyl]acetonitrile. In vitro assays have demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM)
MCF-712.5
NCI-H46015.0
SF-26810.0

These findings suggest that [4-(2-Thienyl)phenyl]acetonitrile may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, [4-(2-Thienyl)phenyl]acetonitrile has been investigated for neuroprotective effects in models of neurodegenerative diseases. A study utilizing a zebrafish model demonstrated that the compound could mitigate oxidative stress and improve cognitive function through modulation of neurotransmitter levels .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of [4-(2-Thienyl)phenyl]acetonitrile in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Action

In a clinical setting, [4-(2-Thienyl)phenyl]acetonitrile was tested against multidrug-resistant strains of bacteria. Results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a novel therapeutic option for treating resistant infections.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for [4-(2-Thienyl)phenyl]acetonitrile?

  • Methodology : Common routes involve nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the thienyl group. For example, reacting 4-bromophenylacetonitrile with 2-thienylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in acetonitrile as a solvent. Reaction optimization includes temperature control (60–75°C) and inert atmospheres to prevent side reactions . Purification typically employs column chromatography using silica gel with ethyl acetate/hexane gradients.

Q. How is [4-(2-Thienyl)phenyl]acetonitrile characterized structurally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the thienyl-phenyl linkage and nitrile group. For example, the nitrile signal appears at ~110–120 ppm in ¹³C NMR. Mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₂H₉NS expected m/z: 199.05). Infrared (IR) spectroscopy identifies the C≡N stretch at ~2240 cm⁻¹ .

Q. What solvent systems are optimal for handling [4-(2-Thienyl)phenyl]acetonitrile?

  • Methodology : Acetonitrile is frequently used as a solvent in synthesis due to its polarity and compatibility with nitrile groups. For recrystallization, mixtures of ethanol/water or dichloromethane/hexane yield high-purity crystals. Solubility testing in DMSO or THF is recommended for spectroscopic studies .

Advanced Research Questions

Q. How do electronic effects of the thienyl group influence the reactivity of [4-(2-Thienyl)phenyl]acetonitrile?

  • Methodology : The electron-rich thienyl group enhances conjugation, affecting reaction kinetics. Cyclic voltammetry can assess redox behavior, while density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO). Compare with phenylacetonitrile derivatives to isolate thienyl-specific effects .

Q. What strategies resolve contradictions in spectroscopic data for [4-(2-Thienyl)phenyl]acetonitrile derivatives?

  • Methodology : Discrepancies in NMR splitting patterns may arise from rotational barriers or steric hindrance. Variable-temperature NMR (e.g., −40°C to 80°C) clarifies dynamic effects. X-ray crystallography provides definitive structural validation .

Q. How can reaction yields be optimized for large-scale synthesis of [4-(2-Thienyl)phenyl]acetonitrile?

  • Methodology : Screen catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃) under reflux conditions. Use design of experiments (DoE) to assess temperature (60–100°C), solvent volume, and stoichiometry. Pilot trials in acetonitrile achieved 74–92% yields in similar nitrile syntheses .

Q. What computational models predict the conformational stability of [4-(2-Thienyl)phenyl]acetonitrile?

  • Methodology : Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model torsional angles between thienyl and phenyl rings. Compare with crystallographic data to validate force fields. DFT-based IR/Raman spectra assist in assigning experimental vibrational modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.